molecular formula C29H23ClN2O4 B5045673 11-(6-chloro-4-oxo-4H-chromen-3-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(6-chloro-4-oxo-4H-chromen-3-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5045673
M. Wt: 499.0 g/mol
InChI Key: DWLJVBSLOHQBOS-UHFFFAOYSA-N
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Description

The compound 11-(6-chloro-4-oxo-4H-chromen-3-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one belongs to the dibenzodiazepine class, characterized by a fused benzodiazepine core with aromatic substituents. Dibenzo[b,e][1,4]diazepin-1-ones are pharmacologically significant, with documented anxiolytic, sedative, and anticonvulsant properties . The chromen-4-one moiety contributes to electronic and steric effects, while substituents like chloro and methoxy groups modulate bioavailability and target interactions .

Properties

IUPAC Name

6-(6-chloro-4-oxochromen-3-yl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23ClN2O4/c1-35-19-9-6-16(7-10-19)17-12-24-27(25(33)13-17)28(32-23-5-3-2-4-22(23)31-24)21-15-36-26-11-8-18(30)14-20(26)29(21)34/h2-11,14-15,17,28,31-32H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLJVBSLOHQBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=COC6=C(C5=O)C=C(C=C6)Cl)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Dibenzo[b,e][1,4]diazepin-1-one Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Source
Target Compound Inferred: C₂₉H₂₂ClN₂O₄ Est. 500–520 6-chloro-4-oxochromenyl, 4-methoxyphenyl Potential anxiolytic/sedative (theorized)
11-(6-Chloro-4-oxochromen-3-yl)-3-(3,4-dimethoxyphenyl)-... C₃₀H₂₅ClN₂O₅ 528.99 3,4-dimethoxyphenyl Enhanced electron density; possible CNS activity
11-(3-Chlorophenyl)-3-(4-methoxyphenyl)-... C₂₆H₂₂ClN₂O₂ 444.93 3-chlorophenyl, 4-methoxyphenyl Studied for anticonvulsant effects
11-(3-Bromo-4-hydroxy-5-methoxyphenyl)-3-(4-chlorophenyl)-... C₂₆H₂₂BrClN₂O₃ 525.82 Bromo, hydroxy, methoxy, chlorophenyl Antibacterial/antifungal potential
3,3-Dimethyl-11-(6-methyl-4-oxochromen-3-yl)-... C₂₅H₂₄N₂O₃ 400.47 6-methylchromenyl, dimethyl groups Reduced polarity; improved membrane permeability
11-[4-(Diethylamino)phenyl]-3-phenyl-10-propanoyl-... C₃₂H₃₄N₃O₂ 516.64 Diethylamino, propanoyl Material science applications (optical properties)

Key Findings:

Methoxy groups (e.g., 4-methoxyphenyl in the target vs. 3,4-dimethoxyphenyl in ) increase lipophilicity, impacting blood-brain barrier penetration. The 3,4-dimethoxy analog (MW 528.99) shows higher molecular weight and solubility challenges compared to the target’s single methoxy group . Halogenated substituents (e.g., bromo in ) correlate with antimicrobial activity but may introduce toxicity risks.

Structural Flexibility: Compounds with thiophene () or diethylamino () groups exhibit divergent applications, highlighting the core’s versatility. The diethylamino-propanoyl derivative () is prioritized in materials science due to its electronic properties.

Synthetic Accessibility :

  • Chromen-4-one derivatives are synthesized via Schiff base formation and cyclization (e.g., ), but chloro-substituted analogs require stringent conditions for regioselectivity.

Research Implications

  • Pharmacological Optimization : The target compound’s 4-methoxyphenyl group balances lipophilicity and metabolic stability compared to bulkier 3,4-dimethoxy analogs .
  • Structure-Activity Relationships (SAR) :
    • Chloro vs. Methyl (e.g., 6-chloro in target vs. 6-methyl in ): Chloro increases electrophilicity, favoring receptor binding, while methyl improves pharmacokinetics.
    • Positional Isomerism : 3-Chlorophenyl () vs. 4-chlorophenyl () substituents alter steric hindrance, affecting target engagement.

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